molecular formula C21H27N3O4 B3968501 N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine;oxalic acid

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine;oxalic acid

Cat. No.: B3968501
M. Wt: 385.5 g/mol
InChI Key: JTNUNDFZXVVEKX-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine;oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is particularly interesting due to its unique structure, which combines a piperidine ring with a pyridine moiety, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3.C2H2O4/c1-21(15-17-7-3-2-4-8-17)19-10-13-22(14-11-19)16-18-9-5-6-12-20-18;3-1(4)2(5)6/h2-9,12,19H,10-11,13-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNUNDFZXVVEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves the reaction of N-benzyl-N-methylpiperidin-4-amine with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired product . The reaction conditions often include stirring the reactants at room temperature for several hours, followed by purification steps such as extraction and distillation to isolate the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or hydroxylating agents like sodium hydroxide (NaOH).

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its analgesic and neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine stands out due to its unique combination of a piperidine ring, a pyridine moiety, and a benzyl group. This structural arrangement enhances its ability to interact with a wide range of biological targets, making it a valuable compound for drug discovery and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine;oxalic acid

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